![molecular formula C16H16O2 B192122 3,5-Dimethoxystilbene CAS No. 21956-56-9](/img/structure/B192122.png)
3,5-Dimethoxystilbene
Overview
Description
3,5-Dimethoxystilbene, also known as cis-Pinosylvin dimethyl ether, is a natural product that has been isolated from the bark of jack pine . It has the empirical formula C16H16O2 and a molecular weight of 240.30 .
Synthesis Analysis
Pterostilbene, a natural 3,5-dimethoxy analog of resveratrol, can be obtained by biosynthesis . This stilbene compound has strong bioactivity and exists widely in Dalbergia and Vaccinium spp .
Molecular Structure Analysis
The molecular structure of this compound consists of a stilbene backbone with two methoxy groups attached to the 3 and 5 positions of the aromatic ring .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular formula of C16H16O2 and a molecular weight of 240.30 .
Scientific Research Applications
Isolation and Identification
- 3,5-Dimethoxystilbene has been isolated from high-quality tall oil fatty acids, using techniques like liquid column chromatography and low-temperature solvent fractional crystallization. This process involved IR, mass, and NMR spectrometry to determine its structure (Min & Chang, 1972).
Biological Effects
- The compound has shown antifungal effects against Cladosporium cucumerinum and exhibited toxic properties against larvae of the yellow fever-transmitting mosquito Aedes aegypti (Ioset et al., 2001).
- Some derivatives of this compound showed significant larvicidal activity and effectiveness against larvae of Aedes aegypti. These compounds also exhibited inhibitory activity against some human pathogens (Weng et al., 2016).
Chemical Synthesis
- Techniques have been developed for the regioselective reductive demethoxylation of 3,4,5-trimethoxystilbenes, allowing the synthesis of either (E)-3,5-dimethoxystilbenes or 3,5-dimethoxybibenzyls (Azzena et al., 2003).
- The synthesis of indolostilbenes via oxidative cyclisation of this compound was achieved, offering a new class of indole-stilbene hybrid compounds (Azmi et al., 2021).
Photophysical Properties
- The photochemical addition of 2,2,2-trifluoroethanol to this compound has been studied, showing the reaction proceeds through a carbocation intermediate (Roberts & Pincock, 2004).
Other Applications
- This compound was identified in commercial soy protein isolates, determined by methods like gas chromatography-mass spectrometry and ultraviolet-visible spectroscopy (Boatright et al., 1998).
Mechanism of Action
Target of Action
3,5-Dimethoxystilbene is a natural product isolated from the bark of jack pine . .
Mode of Action
It has been found to exhibit significant activity againstLeishmania braziliensis amastigotes . The compound interacts with these targets, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
It is known that stilbenes, the class of compounds to which this compound belongs, can affect various cellular processes .
Result of Action
In vitro studies have shown that this compound is active against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM), but showed moderate activity for T. cruzi, with a median effective concentration (EC50) value of 27.7 μg/ml (115.36 μM) . This suggests that the compound’s action results in the inhibition of these pathogens.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound is isolated from the bark of jack pine, suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant . Furthermore, the compound’s activity against pathogens may be influenced by the specific conditions within the host organism .
Safety and Hazards
The safety information for 3,5-Dimethoxystilbene indicates that it is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGTLDPTJMNET-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016205 | |
Record name | Pinosylvin, dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21956-56-9, 78916-49-1 | |
Record name | trans-3,5-Dimethoxystilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinosylvin dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002608528 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinosylvin, dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOSYLVIN DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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